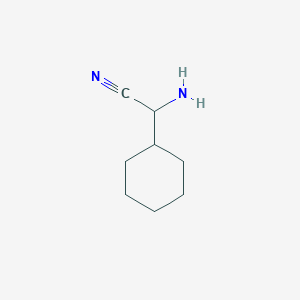

2-Amino-2-cyclohexylacetonitrile

Description

Contextual Significance within the Field of α-Amino Nitriles

Alpha-amino nitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This arrangement imparts a rich and varied reactivity, making them valuable precursors in a multitude of organic transformations. Their primary importance lies in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins. The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a transformation that has been a cornerstone of amino acid synthesis for over a century. shachemlin.comuni.lu

Beyond their role in amino acid synthesis, α-amino nitriles are pivotal in the construction of various nitrogen-containing heterocyclic compounds and 1,2-diamines, which are prevalent motifs in many biologically active molecules and pharmaceuticals. shachemlin.com The dual functionality of α-amino nitriles allows them to act as both nucleophiles and electrophiles, further expanding their synthetic utility.

Historical Perspectives and Early Synthetic Efforts

The history of α-amino nitriles is intrinsically linked to the groundbreaking work of Adolph Strecker in 1850. His discovery of the three-component reaction between an aldehyde, ammonia (B1221849), and hydrogen cyanide to produce an α-amino nitrile, now famously known as the Strecker synthesis, marked a pivotal moment in organic chemistry. uni.lursc.orgchalcogen.ro This reaction provided the first-ever synthesis of an amino acid (alanine) from simple, achiral precursors upon hydrolysis of the resulting aminonitrile. rsc.orgchalcogen.ro

While specific early synthetic efforts for 2-Amino-2-cyclohexylacetonitrile are not extensively documented as standalone milestones, its synthesis falls under the general and widely applicable Strecker reaction methodology. The ready availability of cyclohexanone (B45756), a common industrial chemical, would have made it a logical substrate for early explorations of the Strecker synthesis's scope. Over the decades, the classical Strecker synthesis has been refined and adapted, with the development of asymmetric variations and the use of various cyanide sources and catalysts to improve yields and stereoselectivity. rsc.org

Structural Features and Chemical Reactivity Foundations

The structure of this compound features a chiral center at the α-carbon, to which a primary amino group (-NH₂), a nitrile group (-C≡N), and a cyclohexyl ring are attached. The bulky, non-polar cyclohexyl group influences the steric environment around the reactive centers, which can play a role in the stereochemical outcome of reactions.

The reactivity of this compound is dictated by its two key functional groups:

The Amino Group: The primary amine is basic and nucleophilic, allowing it to participate in reactions such as acylation, alkylation, and the formation of imines.

The Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. rsc.org Reduction of the nitrile group, typically with a reducing agent like lithium aluminum hydride, yields a 1,2-diamine. The nitrile group can also participate in cycloaddition reactions.

This dual functionality allows for a range of synthetic manipulations, making it a versatile intermediate. For instance, the nitrile group can be hydrated to form 2-aminocyclohexylacetamide. rsc.org

Overview of Academic Research Trajectories and Scope

Academic research involving this compound has primarily focused on its application as a synthetic intermediate. A significant area of investigation has been its use in the synthesis of non-proteinogenic α-amino acids, such as D-cyclohexylalanine, which are valuable components in the development of pharmaceuticals. google.com

Furthermore, research has explored the catalytic transformation of this compound. For example, studies have detailed the carbohydrate-catalyzed hydration of the nitrile to the corresponding amide, 2-aminocyclohexylacetamide, under mild conditions. rsc.org The compound and its derivatives have also been utilized in the synthesis of more complex molecules, including heterocyclic structures and potential pharmaceutical agents. For example, derivatives have been used in the synthesis of substituted cycloalkylamine derivatives as modulators of chemokine receptor activity and in the preparation of heterocyclic protein kinase inhibitors. epo.org The ongoing interest in this compound stems from its utility as a readily accessible building block for creating molecular diversity in drug discovery and organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | uni.lu |

| Molecular Weight | 138.21 g/mol | Inferred from formula |

| IUPAC Name | This compound | N/A |

| CAS Number | 40651-95-4 | N/A |

| Appearance | Not specified | N/A |

| Boiling Point | No data available | shachemlin.com |

| Melting Point | No data available | shachemlin.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclohexylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRUYTAKOYULDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclohexylacetonitrile

Developments in Strecker Reaction Analogues and Adaptations

The Strecker synthesis, first reported in 1850, remains a fundamental and widely utilized method for preparing α-aminonitriles. mdpi.commasterorganicchemistry.com This one-pot, three-component reaction traditionally involves an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.comresearchgate.netwikipedia.org The classical mechanism proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to create the α-aminonitrile. masterorganicchemistry.commdpi.com Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. masterorganicchemistry.comwikipedia.org

Modern adaptations have expanded the scope and efficiency of the Strecker reaction. For instance, the use of primary and secondary amines in place of ammonia allows for the synthesis of N-substituted α-amino acids. wikipedia.org Furthermore, employing ketones instead of aldehydes leads to the formation of α,α-disubstituted amino acids. wikipedia.org These adaptations have proven crucial for creating a diverse range of amino acid derivatives.

Recent research has focused on developing more environmentally friendly and efficient catalytic systems for the Strecker reaction. Indium powder in water has been demonstrated as a highly effective catalyst for the one-pot, three-component synthesis of α-aminonitriles from various amines, aldehydes, and trimethylsilyl (B98337) cyanide (TMSCN). d-nb.info This method is applicable to a wide array of substrates, including those sensitive to acid, and produces excellent yields. d-nb.info Other catalysts, such as aqueous formic acid and succinic acid, have also been successfully employed as inexpensive and environmentally benign organocatalysts for this transformation, often under mild, solvent-free conditions. rsc.org

Catalytic Approaches to Formation of the α-Amino Nitrile Moiety

The formation of the α-amino nitrile moiety has been a focal point of intense research, leading to the development of various catalytic strategies that offer greater control and efficiency over traditional methods.

Chiral Catalysis in Asymmetric Synthesis

The demand for enantiomerically pure α-amino acids has driven the development of asymmetric catalytic versions of the Strecker reaction. A significant breakthrough in this area involves the use of chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach utilizes a novel chiral zirconium binuclear catalyst for the Strecker reaction of aldimines with tributyltin cyanide (Bu3SnCN), affording α-aminonitriles in good yields and with high enantioselectivities. nih.gov This method is applicable to a broad range of substrates, and since both enantiomers of the chiral source are readily available, it allows for the synthesis of both enantiomers of the α-aminonitriles. nih.gov

Another successful strategy employs a chiral bicyclic guanidine (B92328) as a catalyst for the asymmetric synthesis of α-amino nitriles from N-benzhydryl imines and hydrogen cyanide (HCN). acs.org This method has proven particularly effective for the synthesis of optically pure arylglycines. acs.org The development of organocatalysts, such as those based on chiral amides or squaramides, has also provided highly enantioselective routes to α-aminonitriles. mdpi.com For example, a recyclable chiral amide-based organocatalyst has been reported to produce α-aminonitriles with excellent enantiomeric excesses (up to 99% ee). mdpi.com Similarly, pseudo-enantiomeric squaramide catalysts have been used for the enantioselective Strecker reaction of ketimines, yielding products with high enantioselectivity. mdpi.comrsc.org

Researchers have also explored the use of chiral phosphoric acids as catalysts. An efficient and versatile method combining traditional approaches has been developed to generate α-aryl-α-heteroaryl-aminonitriles with very low catalyst loadings, demonstrating high turnover numbers and frequencies. rsc.org

Metal-Mediated and Organocatalytic Strategies

Beyond chiral catalysis, a variety of metal-mediated and organocatalytic strategies have been devised to synthesize α-aminonitriles. These methods often provide alternative pathways that can accommodate a wider range of substrates or offer improved reaction conditions.

Metal-Mediated Synthesis:

Transition metal catalysts have been extensively used to facilitate the synthesis of α-aminonitriles. researchgate.net These reactions often proceed through the functionalization of a carbon-hydrogen (C-H) bond as an alternative to the classical Strecker reaction. mdpi.comresearchgate.net For example, the α-cyanation of tertiary and secondary amines can be achieved in the presence of an oxidant, a cyanide source, and a transition metal catalyst such as those based on iron, copper, rhodium, or ruthenium. mdpi.comresearchgate.net

A dual catalytic system involving photoredox and copper catalysis has been developed for the chemo- and regioselective radical carbocyanation of 2-azadienes. nih.gov This method utilizes redox-active esters and trimethylsilyl cyanide to produce a variety of functionalized α-amino nitriles in good yields. nih.gov The activation of the C-CN bond in nitriles by transition metal complexes is another emerging area, offering novel synthetic transformations. nih.gov

Organocatalytic Strategies:

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of α-aminonitriles. mdpi.comresearchgate.net These catalysts are often inexpensive, stable, and environmentally benign. For instance, aqueous formic acid (37%) has been used as an efficient organocatalyst for the three-component Strecker synthesis, proceeding under mild conditions at room temperature with high yields. rsc.org Similarly, succinic acid has been employed as a novel organocatalyst for the synthesis of α-amino nitriles under solvent-free conditions.

Chitosan, a renewable and recoverable bio-polymer, has also been found to be a highly efficient heterogeneous bifunctional organocatalyst for the rapid synthesis of α-amino nitriles from aromatic aldehydes and amines using TMSCN. rsc.org The development of these organocatalytic systems highlights a shift towards more sustainable and economical synthetic methods.

Multicomponent Reaction Protocols for Direct Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nlbeilstein-journals.org The Strecker reaction itself is a classic example of a three-component reaction. researchgate.netmdpi.com

The direct synthesis of α-aminonitriles via MCRs offers significant advantages in terms of atom economy, step economy, and operational simplicity. d-nb.info Various catalysts have been developed to promote these one-pot syntheses. For example, bismuth(III) nitrate (B79036) has been shown to be an inexpensive and non-toxic catalyst for the efficient one-pot synthesis of a variety of α-amino nitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) at room temperature. researchgate.net This method features a simple work-up procedure and allows for the reuse of the catalyst. researchgate.net

Nanostructured diphosphate (B83284) Na2CaP2O7 has also been utilized as an efficient, environmentally friendly, and reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are related to α-aminonitriles, under solvent-free conditions. mdpi.com The development of novel MCRs and the application of innovative catalysts continue to expand the toolkit for the direct and efficient synthesis of complex molecules like 2-Amino-2-cyclohexylacetonitrile and its derivatives.

Stereoselective and Enantioselective Synthesis of this compound and Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives has been a major focus of research, aiming to produce specific stereoisomers with high purity.

Control of Chirality at the α-Carbon Center

Achieving control over the chirality at the α-carbon center of α-aminonitriles is a significant challenge that has been addressed through several innovative strategies.

Asymmetric Strecker reactions represent a primary approach to establishing this chirality. mdpi.com This can be achieved in two main ways: by using a chiral amine auxiliary or by employing a chiral catalyst. mdpi.com The use of an optically pure chiral amine as an auxiliary can lead to the formation of enantiomerically pure α-amino acids. mdpi.com

The second, and often more attractive, method is the use of a chiral catalyst to induce enantioselectivity in the cyanation of an achiral imine. mdpi.com A variety of chiral catalysts have been developed for this purpose, including metal complexes and organocatalysts. For example, a novel zirconium catalyst has been shown to provide α-aminonitriles in good yields and with high enantioselectivities. nih.gov

Organocatalysts have proven particularly versatile in this regard. Chiral amide-based organocatalysts and pseudo-enantiomeric squaramide catalysts have been successfully used to achieve high enantioselectivity in the Strecker reaction. mdpi.comrsc.org For instance, a recyclable chiral amide-based organocatalyst has afforded α-aminonitrile products with up to 99% enantiomeric excess (ee). mdpi.com

Recent advancements have also focused on the catalytic asymmetric synthesis of more challenging α,α-dialkyl aminonitriles. A novel approach involving the reaction of cyanoketimines with enals, catalyzed by a chiral catalyst, provides direct access to these sterically hindered compounds, which are not easily accessible through the conventional catalytic enantioselective Strecker reaction. westlake.edu.cnacs.org This methodology can be performed with very low catalyst loading, making it potentially useful for large-scale synthesis. westlake.edu.cn

Furthermore, the strategic use of protecting groups and subsequent functionalization can allow for the stereoselective installation of various substituents on the cyclohexyl ring, adding another layer of stereochemical control to the synthesis of complex derivatives.

Diastereoselective Routes and Optimization

The primary method for synthesizing α-aminonitriles is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia and cyanide. wikipedia.org The classical Strecker synthesis yields a racemic mixture of α-amino acids. wikipedia.org To obtain enantiomerically pure products, diastereoselective and asymmetric variations have been developed.

One common approach to diastereoselective synthesis involves the use of a chiral auxiliary, such as a chiral amine. For instance, replacing ammonia with a chiral amine like (S)-α-phenylethylamine can lead to the formation of a chiral product. wikipedia.org The optimization of diastereoselective Strecker reactions often involves screening different chiral auxiliaries, solvents, and reaction temperatures to maximize the diastereomeric excess (d.e.).

A notable optimization strategy is the use of a crystallization-induced asymmetric transformation. In this process, one diastereomer selectively precipitates from the reaction mixture, while the other, remaining in solution, epimerizes to the less soluble form. This dynamic resolution can lead to a high yield and high diastereoselectivity of a single diastereomer. rug.nl For example, in the synthesis of a related amino nitrile, the use of (R)-phenylglycine amide as a chiral auxiliary in water at elevated temperatures resulted in a diastereomeric ratio of >99:1. rug.nl

The choice of catalyst is also crucial for optimization. Organocatalysts, such as those based on chiral thiourea (B124793) derivatives or chiral variants of oligoethylene glycol, have been shown to be effective in promoting asymmetric Strecker reactions with excellent yields and enantioselectivities. nih.govnih.gov These catalysts can generate a chiral cyanide anion, which then attacks the imine in a stereocontrolled manner. nih.gov

A practical synthesis of a closely related compound, 2-morpholino-2-cyclohexyl acetonitrile (B52724), has been reported. This method involves the reaction of cyclohexanecarbaldehyde with morpholine (B109124) and perchloric acid, followed by the addition of a cyanide source. core.ac.uk This approach could be adapted for the synthesis of this compound by using ammonia or a protected amine instead of morpholine.

Table 1: Factors Influencing Diastereoselective Synthesis of α-Aminonitriles

| Factor | Description | Potential Outcome |

| Chiral Auxiliary | A chiral molecule that is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. | High diastereomeric excess (d.e.). |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. Chiral catalysts are used in asymmetric synthesis. | High enantiomeric excess (e.e.) and improved reaction rates. |

| Solvent | The liquid in which a solute is dissolved to form a solution. The polarity and nature of the solvent can influence reaction rates and stereoselectivity. | Improved yield and diastereoselectivity. Can enable crystallization-induced asymmetric transformation. |

| Temperature | A measure of the average kinetic energy of the particles in a substance. Lowering the temperature can sometimes increase stereoselectivity. | Optimization of diastereomeric ratio. |

| Crystallization | The process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Isolation of a single diastereomer in high purity and yield through crystallization-induced asymmetric transformation. |

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound, several green chemistry approaches can be considered to enhance sustainability.

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org The use of recyclable, solid acid catalysts like Nafion®-H offers a greener alternative to traditional homogeneous catalysts. rsc.org For instance, a general procedure for the Strecker reaction using Nafion®-H as a catalyst in a solvent like dichloromethane (B109758) has been developed. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. rsc.org

Solvent choice is another critical aspect of green chemistry. The ideal solvent should be non-toxic, readily available, and have minimal environmental impact. mdpi.com While many organic reactions are carried out in volatile organic compounds, exploring the use of greener solvents like water or solvent-free conditions is a primary goal. rsc.orgmdpi.com Some Strecker reactions have been successfully performed in water, which not only acts as a green solvent but can also facilitate crystallization-induced asymmetric transformations. rug.nl

Furthermore, the source of cyanide is a significant safety and environmental concern. Traditional methods often use highly toxic hydrogen cyanide (HCN) gas. masterorganicchemistry.com Safer alternatives include the use of cyanide salts like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), which are easier to handle. rsc.orgmasterorganicchemistry.com

The use of biocatalysis, employing enzymes like nitrilases, presents another green avenue. Nitrilases can catalyze the hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions, offering a potentially more sustainable route to the corresponding amino acid after the initial aminonitrile synthesis. openbiotechnologyjournal.com

Table 2: Green Chemistry Approaches for α-Aminonitrile Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of recyclable solid acid catalysts (e.g., Nafion®-H). rsc.org | Reduces waste, allows for easy separation and reuse of the catalyst. |

| Safer Solvents | Performing reactions in water or under solvent-free conditions. rug.nlmdpi.com | Reduces environmental impact and health hazards associated with volatile organic compounds. |

| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but relevant for the overall lifecycle assessment. | Reduces dependence on fossil fuels. |

| Designing Safer Chemicals | Using less hazardous cyanide sources like KCN or TMSCN instead of HCN gas. rsc.orgmasterorganicchemistry.com | Improves operational safety and reduces environmental risk. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduces energy consumption and associated costs. |

| Biocatalysis | Employing enzymes like nitrilases for subsequent hydrolysis. openbiotechnologyjournal.com | Environmentally benign, high selectivity, and mild reaction conditions. |

Comparative Analysis of Synthetic Efficiency, Yields, and Atom Economy

The efficiency of a synthetic route can be evaluated using several metrics, including reaction yield, and atom economy.

Yield is the amount of product obtained in a chemical reaction. While a high yield is desirable, it does not provide a complete picture of the reaction's efficiency, as it does not account for the waste generated.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

A higher atom economy indicates a more efficient and less wasteful process. Addition reactions, for example, have a 100% atom economy in theory. The Strecker reaction, being a multi-component condensation, generally has a high atom economy.

Let's consider a hypothetical Strecker synthesis of this compound from cyclohexanecarboxaldehyde, ammonia, and hydrogen cyanide:

C₇H₁₂O + NH₃ + HCN → C₈H₁₄N₂ + H₂O

Molecular Weight of this compound (C₈H₁₄N₂): 138.22 g/mol

Molecular Weight of Cyclohexanecarboxaldehyde (C₇H₁₂O): 112.17 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of Hydrogen Cyanide (HCN): 27.03 g/mol

Sum of Molecular Weights of Reactants = 112.17 + 17.03 + 27.03 = 156.23 g/mol

% Atom Economy = (138.22 / 156.23) x 100 ≈ 88.5%

This high atom economy is a significant advantage of the Strecker synthesis.

The development of scalable and efficient processes is crucial for the industrial production of chemical intermediates. acs.org A thorough analysis of different synthetic pathways, considering factors like the cost and availability of starting materials, reaction conditions, and the ease of purification, is necessary to select the most viable route for large-scale synthesis. google.com

Table 3: Comparison of Synthetic Parameters

| Parameter | Description | Importance |

| Yield (%) | The percentage of the theoretical amount of product that is actually produced. | A primary indicator of the practical efficiency of a reaction. |

| Atom Economy (%) | The measure of the amount of starting materials that end up in the desired product. researchgate.net | A key metric for assessing the "greenness" and efficiency of a synthetic route. |

| E-Factor | The mass ratio of waste to desired product. | A simple metric for quantifying the environmental impact of a chemical process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product. | A comprehensive measure of the overall efficiency and sustainability of a manufacturing process. |

| Scalability | The ability of a process to be transferred from a laboratory scale to a larger, industrial scale. | Crucial for the commercial viability of a synthetic method. acs.org |

Mechanistic Investigations of 2 Amino 2 Cyclohexylacetonitrile Transformations

Detailed Reaction Pathways Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2-amino-2-cyclohexylacetonitrile is highly polarized, rendering the carbon atom electrophilic. pressbooks.pub This inherent reactivity allows the nitrile group to participate in a variety of transformations, including hydrolysis, reduction, and addition reactions.

Nitrile Hydrolysis and Derivatives

The hydrolysis of nitriles is a fundamental reaction that typically yields carboxylic acids. libretexts.org This transformation can proceed under either acidic or basic conditions. libretexts.org In the presence of acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orgucalgary.ca Base-catalyzed hydrolysis, on the other hand, involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the nitrile's carbon-nitrogen triple bond. libretexts.org The initial product of hydrolysis is an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org

Enzymatic hydrolysis of nitriles using nitrilases offers a green and efficient alternative to chemical methods. openbiotechnologyjournal.com Nitrilases, which are part of the nitrilase superfamily of enzymes, catalyze the conversion of nitriles directly to carboxylic acids and ammonia (B1221849) in a single step. openbiotechnologyjournal.com The mechanism involves a nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the nitrile carbon. openbiotechnologyjournal.com

Reductive Transformations of the Nitrile Functionality

The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The resulting imine anion intermediate is further reduced to a dianion, which upon aqueous workup, is protonated to yield the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation is another widely used method for nitrile reduction. libretexts.org This process typically employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperatures and pressures. libretexts.orgyoutube.com Additionally, other reducing agents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have been shown to effectively reduce a variety of nitriles to their corresponding primary amines. organic-chemistry.org

Nucleophilic and Electrophilic Additions to the Nitrile

The electrophilic nature of the nitrile carbon makes it a target for various nucleophiles. pressbooks.pub Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt which can be protonated upon workup. ucalgary.ca Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile group through protonation of the nitrogen atom, thereby increasing the carbon's electrophilicity. ucalgary.ca

Grignard reagents, for instance, add to nitriles to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. pressbooks.publibretexts.org This reaction is a valuable tool for carbon-carbon bond formation.

Reactivity at the Amino Functionality

The amino group in this compound is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and condensation.

Alkylation, Acylation, and Derivatization Patterns

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles. Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Acylation is another important transformation of the amino group, typically carried out using acyl chlorides or anhydrides to form amides. pearson.com For example, the reaction of an amino acid with an acylating agent can lead to the formation of N-acylamino acids. pearson.com The increased reactivity of amino groups compared to hydroxyl groups makes them valuable in various biological and pharmaceutical applications. nih.gov

Condensation Reactions and Imine Formation

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is often reversible and can be catalyzed by either acid or base. The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov For instance, dichloroacetonitrile (B150184) can undergo a condensation reaction with aldehydes and ketones in the presence of an alkoxide base to form α,α-dichloro-β-hydroxy nitriles. chemicalbook.com

Cyclohexyl Moiety Influence on Reactivity and Stereocontrol

The cyclohexyl group, a bulky and conformationally flexible aliphatic ring, plays a significant role in dictating the reactivity and stereochemical outcomes of reactions involving this compound. Its steric hindrance and influence on the electronic environment of the adjacent stereocenter are critical factors in synthetic transformations.

The synthesis of this compound itself, commonly achieved through the Strecker synthesis, is a prime example of the cyclohexyl moiety's influence. The Strecker synthesis involves the reaction of cyclohexanone (B45756), ammonia, and a cyanide source. masterorganicchemistry.com The bulky cyclohexyl ring affects the approach of the nucleophilic cyanide to the iminium intermediate. The stereoselectivity of this addition is influenced by the conformational preference of the cyclohexyl ring, which can lead to the preferential formation of one diastereomer if other chiral centers are present or if a chiral auxiliary is used. In rhodium-catalyzed hydrogenations of related heterocyclic compounds, it has been shown that substituents on a cyclohexane (B81311) ring direct the hydrogenation to occur from the less hindered face, resulting in high facial diastereoselectivity. acs.org This principle suggests that in reactions involving the nitrile or amino group of this compound, the cyclohexyl ring will sterically shield one face of the molecule, directing incoming reagents to the opposite, more accessible face.

The steric bulk of the cyclohexyl group can also impact the rate of reaction. Compared to a smaller, linear alkyl group, the cyclohexyl substituent presents a larger steric profile, which can hinder the approach of reactants to the functional groups. This can be advantageous in achieving selectivity. For instance, in reactions where multiple sites could react, the steric hindrance provided by the cyclohexyl group can lead to higher regioselectivity.

Furthermore, the conformational flexibility of the cyclohexane ring (existing in chair, boat, and twist-boat conformations) can influence the transition state geometry of a reaction. The lowest energy chair conformation, with its axial and equatorial positions, can lead to different energetic pathways for a reaction, thereby affecting stereocontrol. The substituent's preference for the equatorial position to minimize steric strain is a key factor in determining the three-dimensional arrangement of the molecule during a reaction.

Kinetic and Thermodynamic Aspects of Key Reactions

The study of kinetic and thermodynamic parameters is essential for understanding and optimizing reactions involving this compound. The formation of this compound via the Strecker reaction, for example, is a reversible process under certain conditions, highlighting the importance of both kinetic and thermodynamic control. nih.gov

Kinetic Control vs. Thermodynamic Control: In the context of the Strecker synthesis, the initial addition of cyanide to the cyclohexanimine intermediate is often under kinetic control, meaning the product that is formed fastest is the major product. This is typically governed by the activation energy of the reaction. dokumen.pub The transition state leading to the kinetically favored product is lower in energy. However, given that the retro-Strecker reaction can occur, the system can eventually reach thermodynamic equilibrium, where the most stable product predominates. nih.gov The relative stability of the possible stereoisomers of this compound would determine the final product ratio under thermodynamic control.

Illustrative Kinetic Data for Aminonitrile Formation: While specific kinetic data for this compound is not readily available in the provided search results, we can illustrate the concept with a representative data table for a related aminonitrile synthesis. The rate of reaction is influenced by factors such as temperature, concentration of reactants, and the nature of the solvent.

| Parameter | Value | Condition |

| Reaction | Strecker Synthesis of an α-aminonitrile | |

| Activation Energy (Ea) | Lower for kinetically favored product | Governs the reaction rate |

| Thermodynamic Stability | Higher for thermodynamically favored product | Determines product ratio at equilibrium |

| Reversibility | Can be reversible, allowing for equilibration | Leads to thermodynamic product distribution over time. nih.gov |

The hydrolysis of the nitrile group in this compound to form the corresponding amino acid is another key reaction. This process is typically performed under acidic or basic conditions and is generally thermodynamically favorable due to the formation of a stable carboxylic acid and ammonia (or their respective conjugate acid/base). openbiotechnologyjournal.com The kinetics of this hydrolysis can be slow and often requires heating to proceed at a practical rate.

Elucidation of Intermediates and Transition States

The transformation of this compound, and its synthesis, proceeds through a series of short-lived intermediates and high-energy transition states. Understanding these species is fundamental to grasping the reaction mechanism.

Intermediates in the Strecker Synthesis: The formation of this compound from cyclohexanone involves several key intermediates. masterorganicchemistry.com

Iminium Ion: The reaction between cyclohexanone and ammonia (or an ammonium salt) first forms a cyclohexanimine. Protonation of this imine generates a reactive cyclohexaniminium ion. This species is a potent electrophile. masterorganicchemistry.com

Tetrahedral Intermediate: The nucleophilic attack of the cyanide ion on the iminium ion proceeds through a tetrahedral intermediate before forming the final α-aminonitrile product. masterorganicchemistry.com

These intermediates are typically species at a local energy minimum on a reaction coordinate diagram and, in theory, could be isolated, though they are often highly reactive. masterorganicchemistry.com

Transition States: A transition state represents the highest energy point along the reaction coordinate between two intermediates or between a reactant and a product. masterorganicchemistry.com It is a fleeting arrangement of atoms with partial bonds and cannot be isolated. masterorganicchemistry.com

In the Strecker Synthesis: The addition of the cyanide to the iminium ion involves a transition state where the C-C bond between the cyanide carbon and the imine carbon is partially formed. The geometry of this transition state is influenced by the steric bulk of the cyclohexyl group, which, as mentioned, affects the stereochemical outcome of the reaction.

In Nitrile Hydrolysis: The hydrolysis of the nitrile group also involves several transition states. For example, the initial attack of water or hydroxide on the protonated nitrile carbon leads to a high-energy transition state.

Illustrative Reaction Coordinate Diagram: A reaction energy diagram for the final step of the Strecker synthesis (cyanide addition to the iminium ion) would show the iminium ion and cyanide as reactants. They would pass through a high-energy transition state to form the more stable this compound product.

| Species | Description | Stability |

| Reactants | Cyclohexaniminium ion + Cyanide ion | Less stable than product |

| Transition State | Partially formed C-CN bond; high energy. masterorganicchemistry.com | Unstable, cannot be isolated |

| Product | This compound | Thermodynamically more stable |

The study of these transient species often relies on computational chemistry to model their structures and energies, as well as kinetic isotope effect studies and advanced spectroscopic techniques to infer their existence and properties.

2 Amino 2 Cyclohexylacetonitrile As a Versatile Synthetic Building Block

Precursor Role in the Synthesis of α-Amino Acids and Analogues

2-Amino-2-cyclohexylacetonitrile is a well-established precursor for the synthesis of α-amino acids and their analogues, most notably cyclohexylglycine. The primary transformation involves the hydrolysis of the nitrile group to a carboxylic acid. This reaction can be achieved under both acidic and basic conditions, with the choice of conditions often influencing the reaction rate and the potential for side reactions.

Enzymatic hydrolysis offers a powerful alternative for this transformation, providing a pathway to enantiopure α-amino acids. openbiotechnologyjournal.com Nitrilase enzymes, for instance, can selectively hydrolyze the nitrile group to a carboxylic acid, often with high stereospecificity. openbiotechnologyjournal.com This biocatalytic approach is particularly advantageous as it can circumvent the need for chiral resolution steps later in the synthetic sequence. The synthesis of D-cyclohexylalanine from cyclohexylacetonitrile, a closely related transformation, highlights the utility of this approach. ontosight.ai

The conversion of this compound to cyclohexylglycine is a direct and efficient process. molaid.comnih.govbldpharm.com This transformation underscores the role of the starting nitrile as a stable and readily available synthon for this non-proteinogenic amino acid.

Table 1: Synthesis of α-Amino Acids from this compound and Related Compounds

| Starting Material | Product | Key Transformation | Reference |

| This compound | Cyclohexylglycine | Nitrile Hydrolysis | molaid.comnih.govbldpharm.com |

| Cyclohexylacetonitrile | D-Cyclohexylalanine | Nitrile Hydrolysis & Amination | ontosight.ai |

| α-Aminonitriles | α-Amino Acids | Enzymatic Nitrile Hydrolysis | openbiotechnologyjournal.com |

Applications in Nitrogen-Containing Heterocycle Construction

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive nitrile group, makes it a valuable substrate for the construction of nitrogen-containing heterocyclic systems. These heterocycles are core structures in many biologically active molecules and functional materials.

Synthesis of Five-Membered Heterocyclic Systems

The synthesis of five-membered heterocycles often involves the reaction of a 1,4-dicarbonyl compound with a primary amine, a classic method known as the Paal-Knorr synthesis, to yield pyrroles. numberanalytics.comyoutube.com In this context, the amino group of this compound can act as the nitrogen source. Subsequent manipulation of the nitrile group, for instance, through reduction or addition of nucleophiles, can lead to further functionalization of the resulting heterocyclic ring.

Cycloaddition reactions also provide a powerful tool for the synthesis of five-membered heterocycles. numberanalytics.com Derivatives of this compound can be designed to participate in such reactions, leading to a variety of substituted five-membered rings. The specific reaction conditions and the nature of the reaction partner will dictate the structure of the final heterocyclic product.

Synthesis of Six-Membered and Fused Heterocyclic Systems

The construction of six-membered heterocycles can be achieved through various condensation reactions. For instance, the Doebner-Miller synthesis, a modification of the Skraup synthesis, allows for the preparation of quinoline (B57606) derivatives from anilines and α,β-unsaturated carbonyl compounds. arsdcollege.ac.in The amino group of this compound can potentially be utilized in similar strategies to access highly substituted six-membered nitrogen heterocycles. frontiersin.org

Furthermore, this compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. wiley.comcornell.edu A notable example is the cyclization of 2-[2-(t-butylimino)cyclohexyl]acetonitrile with phosphorus trichloride (B1173362) to afford a 1,2-benzazaphosphole derivative, a fused phosphorus-containing heterocycle. researchgate.net This transformation highlights the potential to engage both the amino and nitrile functionalities in the construction of complex, multi-ring systems. Microwave-assisted synthesis has also emerged as a valuable technique for accelerating the synthesis of six-membered heterocycles and their fused analogues. mdpi.com

Utilization in Complex Organic Molecule Assembly (Non-Clinical Focus)

The unique combination of functional groups in this compound makes it a useful building block in the assembly of complex organic molecules beyond the realm of clinical applications. The cyclohexyl group provides steric bulk and lipophilicity, which can be strategically employed to influence the conformation and properties of the target molecule. The amino and nitrile groups serve as handles for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of intricate carbon skeletons.

For example, the amino group can be readily acylated, alkylated, or used in the formation of imines, while the nitrile group can be hydrolyzed, reduced to an amine, or participate in addition reactions with organometallic reagents. This rich chemistry allows for the stepwise and controlled elaboration of molecular complexity, making this compound a valuable component in the synthetic chemist's toolbox for the construction of novel organic structures.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for desired properties. nih.govrsc.org The principles of combinatorial synthesis often rely on the use of versatile building blocks that can be systematically combined in various ways. escholarship.org this compound, with its amino acid-like scaffold, is an ideal candidate for inclusion in such libraries.

The amino group provides a convenient point of attachment to a solid support, a common technique in combinatorial synthesis, or for coupling with a diverse range of carboxylic acids. rsc.org The nitrile group can then be subjected to a variety of transformations to introduce further diversity into the library. This "split-and-pool" or parallel synthesis approach allows for the efficient generation of a large collection of structurally related compounds. rsc.orgajprd.com The resulting libraries of compounds can be screened for a wide range of activities, contributing to the discovery of new functional molecules.

Stereochemical Control in Downstream Functionalizations

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when targeting molecules with specific biological or material properties. While this compound itself is achiral, its derivatives can be subjected to stereoselective reactions to create chiral centers with high enantiomeric excess.

A relevant example is the catalytic asymmetric dihydroxylation of (1-cyclohexenyl)acetonitrile, an unsaturated precursor to the this compound core. sci-hub.ru This reaction, using a chiral osmium catalyst, can introduce two new stereocenters with good to excellent enantioselectivity. sci-hub.ru The resulting chiral diol can then be further elaborated, with the stereochemistry established in this early step being carried through to the final product. This demonstrates that the cyclohexylacetonitrile framework is amenable to established methods of asymmetric synthesis, allowing for the preparation of enantiomerically enriched downstream products. Such control over stereochemistry is crucial for the synthesis of complex and functionally defined molecules.

Computational and Theoretical Studies of 2 Amino 2 Cyclohexylacetonitrile

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in 2-Amino-2-cyclohexylacetonitrile is fundamental to its chemical behavior. The cyclohexane (B81311) ring, a core feature of the molecule, predominantly adopts a chair conformation to minimize steric strain. smolecule.com The substituents—the amino and nitrile groups attached to the same carbon—can exist in either axial or equatorial positions.

| Property | Predicted Value/Observation | Reference |

| Cyclohexane Conformation | Predominantly Chair | smolecule.comresearchgate.net |

| Substituent Preference | Equatorial orientation is generally favored to minimize steric strain. | acs.orgresearchgate.net |

| Key Dihedral Angles | The specific dihedral angles defining the orientation of the amino and nitrile groups relative to the cyclohexane ring are crucial for determining the most stable conformer. | researchgate.net |

This table presents generalized conformational preferences based on studies of similar cyclohexane derivatives.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods provide a detailed picture of the electron distribution within the molecule, which governs its chemical properties.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. smolecule.comnih.gov For α-aminonitriles, the nitrogen atom of the amino group and the π-system of the nitrile group are significant contributors to the frontier molecular orbitals. ppublishing.org

Reactivity descriptors, such as molecular electrostatic potential (MEP), Fukui functions, and atomic charges, can be derived from the calculated electronic structure. researchgate.netfrontiersin.org The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the nitrogen atom of the amino group is expected to be an electron-rich site, while the carbon atom of the nitrile group is an electrophilic center.

| Descriptor | Predicted Characteristic | Significance | Reference |

| HOMO-LUMO Gap | A key indicator of chemical reactivity; a smaller gap suggests higher reactivity. | Influences the molecule's kinetic stability and polarizability. | smolecule.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Electron-rich region around the amino nitrogen; electron-poor region around the nitrile carbon. | Predicts sites for electrophilic and nucleophilic attack. | researchgate.net |

| Fukui Functions | Quantify the change in electron density at a specific site upon addition or removal of an electron. | Identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. | frontiersin.org |

| Natural Bond Orbital (NBO) Analysis | Provides insights into hybridization, donor-acceptor interactions, and charge distribution. | Helps in understanding intramolecular interactions and stability. | acs.org |

This table outlines the expected electronic properties and reactivity descriptors for this compound based on general principles and studies of related compounds.

Theoretical Predictions of Spectroscopic Parameters for Research Validation

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data to validate the determined structure and conformation. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. d-nb.info DFT calculations can predict these chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra and confirming the proposed molecular structure. d-nb.inforsc.org Studies on cyclohexanecarbonitriles have shown a direct correlation between the ¹³C NMR chemical shift of the nitrile carbon and its axial or equatorial configuration, providing a powerful tool for stereochemical assignment. acs.org

Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net The characteristic stretching frequency of the nitrile group (C≡N) is a prominent feature in the IR spectrum of this compound and its position can be influenced by its electronic environment and hydrogen bonding interactions. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Application in Structural Elucidation | Reference |

| ¹³C NMR Spectroscopy | Chemical shift of the nitrile carbon. | Differentiates between axial and equatorial conformers. | acs.org |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of the cyclohexyl protons. | Provides detailed information on the conformation of the cyclohexane ring. | liverpool.ac.ukrsc.org |

| Infrared (IR) Spectroscopy | Vibrational frequency of the C≡N stretch. | Confirms the presence of the nitrile group and provides insights into its local environment. | researchgate.net |

This table summarizes how theoretical predictions of spectroscopic parameters can aid in the structural analysis of this compound.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling provides a powerful tool to investigate the mechanisms and energetics of chemical reactions involving this compound. A key reaction of interest is its formation via the Strecker synthesis. nih.govbeilstein-journals.org This reaction involves the condensation of cyclohexanone (B45756) with ammonia (B1221849) and a cyanide source.

Theoretical studies on the Strecker reaction have elucidated the elementary steps, including the formation of an imine intermediate and the subsequent nucleophilic attack by the cyanide ion. nih.govbeilstein-journals.org DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and calculating activation energies for each step. nih.gov This information is crucial for understanding the reaction kinetics and optimizing reaction conditions. For instance, computational studies can help rationalize the stereochemical outcome of the reaction, particularly in asymmetric variants. dp.tech

Application of Density Functional Theory (DFT) and Ab Initio Methods

Both Density Functional Theory (DFT) and ab initio methods are foundational to the computational study of this compound. DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost, making them suitable for calculating geometries, electronic properties, and reaction energetics. smolecule.comnih.govresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy but at a greater computational expense. acs.orgscite.ai These methods are often used to benchmark the results obtained from DFT calculations and for systems where electron correlation effects are particularly important. acs.org For a molecule like this compound, a combination of these methods provides a robust and comprehensive theoretical understanding.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a trajectory that reveals conformational changes, solvent interactions, and other dynamic processes. rsc.orgnih.gov

For this compound, MD simulations can be used to study its behavior in solution. These simulations can reveal the preferred solvation shell around the molecule and the nature of hydrogen bonding interactions between the amino and nitrile groups and solvent molecules. researchgate.netresearchgate.net Such studies are crucial for understanding how the solvent influences the conformational equilibrium and reactivity of the compound. Furthermore, MD simulations can be employed to study the interaction of this compound with biological macromolecules, providing a basis for understanding its potential biological activity. scite.ai

Advanced Analytical Methodologies for Research Focused Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular architecture of 2-Amino-2-cyclohexylacetonitrile, offering confirmation of its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their electronic environment and spatial relationships. The methine proton (CH) alpha to both the amino and cyano groups is of particular diagnostic importance, typically appearing as a distinct multiplet. The protons of the cyclohexyl ring will present as a complex series of multiplets in the aliphatic region of the spectrum. The two protons of the primary amine group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbon of the nitrile group (CN) is characteristically found in the downfield region of the spectrum. The carbon atom to which the amino and cyano groups are attached (the α-carbon) will also have a distinctive chemical shift. The carbons of the cyclohexyl ring will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 3.5 - 3.8 | 50 - 55 |

| Cyclohexyl CH | 1.0 - 2.0 | 25 - 40 |

| NH₂ | 1.5 - 2.5 (broad) | N/A |

| CN | N/A | 120 - 125 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of its molecular formula (C₈H₁₄N₂).

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, but key fragments would arise from the loss of the cyano group (-CN) or the amino group (-NH₂), as well as fragmentation of the cyclohexyl ring. The base peak in the spectrum could correspond to the formation of a stable cyclohexyl cation or a related fragment.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often preferred for observing the protonated molecule [M+H]⁺ with greater intensity and less fragmentation. This is particularly useful for confirming the molecular weight of the target compound during reaction monitoring.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Ionization Mode |

|---|---|---|

| 139.1235 | [M+H]⁺ | ESI/CI |

| 138.1157 | [M]⁺ | EI |

| 111 | [M-HCN]⁺ | EI |

| 83 | [C₆H₁₁]⁺ | EI |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present.

In the IR spectrum of this compound, the presence of the primary amine (NH₂) group will be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl ring will appear just below 3000 cm⁻¹. A key diagnostic absorption is that of the nitrile (C≡N) group, which gives rise to a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful confirmatory peak. The symmetric C-H stretching vibrations of the aliphatic ring will also be prominent.

Table 3: Key IR and Raman Spectroscopic Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C≡N Stretch (Nitrile) | 2220 - 2260 | 2220 - 2260 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or enantiomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is a common method for purity determination. A UV detector can be used for detection, although the chromophores in this molecule are not particularly strong.

Gas Chromatography (GC) can also be employed for the analysis of this compound, given its relatively low molecular weight and potential for volatilization. A polar capillary column would be suitable for separating the compound from impurities. Derivatization of the amine group, for instance by acylation, can sometimes improve the peak shape and thermal stability of the analyte.

Since this compound possesses a stereocenter at the α-carbon, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based chiral columns are often effective. The choice of mobile phase, which can be a mixture of alkanes and an alcohol like isopropanol, is critical for achieving baseline separation of the two enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the direct calculation of the enantiomeric excess.

Table 4: Exemplary Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule and for analyzing its solid-state conformation and packing. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

For chiral molecules like this compound, which possesses a stereocenter at the α-carbon, unequivocally establishing the (R) or (S) configuration is crucial. While other techniques like the Mosher method can provide strong evidence for the absolute stereochemistry through NMR analysis of diastereomeric derivatives, X-ray crystallography offers direct and unambiguous confirmation. usm.edu In a typical workflow, a researcher might first use a chiral derivatizing agent to determine the stereochemistry by NMR and then grow single crystals of the parent compound or a suitable derivative for X-ray diffraction analysis to validate the initial assignment. usm.edu

Although a specific public crystal structure for this compound was not identified, the principles of the technique are well-established through the study of analogous and derivative compounds. For instance, X-ray diffraction has been successfully employed to determine the crystal structure of complex molecules that incorporate the cyclohexylacetonitrile moiety, confirming the conformation and stereochemistry of the larger assembly. ebi.ac.ukgoogle.com

The data obtained from an X-ray crystallographic analysis is comprehensive and is typically presented in a standardized format, as exemplified in the hypothetical table below for a crystalline derivative.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical formula | C₈H₁₄N₂ |

| Formula weight | 138.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.21(3)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1021.9(7) ų |

| Z | 4 |

| Density (calculated) | 0.897 Mg/m³ |

| Absorption coefficient | 0.056 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 150 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Absolute structure parameter | 0.01(5) |

This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point.

Integration of Analytical Data for Comprehensive Research Findings

While X-ray crystallography provides unparalleled detail on the solid-state structure, a truly comprehensive understanding of a research compound like this compound requires the integration of data from a suite of analytical techniques. Each method offers a unique piece of the puzzle, and their combined interpretation provides a robust and reliable characterization. The primary techniques employed alongside crystallography include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure in solution. It provides information on the chemical environment of each proton and carbon atom, their connectivity, and through-space correlations (e.g., via NOESY experiments), which can help to define the relative stereochemistry.

Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in MS/MS experiments can further confirm the proposed structure.

HPLC is used to assess the purity of the compound. By using a chiral stationary phase, it can also be employed to determine the enantiomeric excess (ee) of a chiral compound.

The synthesis of research findings relies on the convergence of data from these methods. For instance, the molecular formula determined by HRMS must be consistent with the structure proposed from NMR data. The purity determined by HPLC validates that the NMR and MS data are representative of the target compound and not an impurity.

Table 2: Integrated Analytical Data for a Hypothetical Research Batch of (S)-2-Amino-2-cyclohexylacetonitrile

| Analytical Method | Parameter | Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 3.53 (d, J = 5.9 Hz, 1H), 1.95-1.54 (m, 8H), 1.36-1.07 (m, 3H), 1.75 (br s, 2H, NH₂) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 122.5 (CN), 50.1 (CH-CN), 42.3 (CH-cyclohexyl), 30.1, 29.8, 26.0, 25.8, 25.5 (cyclohexyl CH₂) |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated for C₈H₁₅N₂: 139.1230, Found: 139.1228 |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% (S)-enantiomer |

| Purity (HPLC) | Area % | 99.5% at 210 nm |

| FT-IR | Wavenumber (cm⁻¹) | 3350 (N-H stretch), 2930, 2855 (C-H stretch), 2235 (C≡N stretch) |

The integration of these data points provides a high degree of confidence in the identity, structure, purity, and stereochemistry of the synthesized this compound. This comprehensive characterization is the bedrock upon which further biological or chemical studies are built, ensuring the reliability and reproducibility of subsequent research findings. The synergy between these advanced analytical methodologies allows researchers to move forward with a well-defined molecular entity.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The classical Strecker reaction, a cornerstone for synthesizing α-aminonitriles like 2-Amino-2-cyclohexylacetonitrile from cyclohexanone (B45756), an amine, and a cyanide source, is effective but often relies on toxic cyanide reagents and harsh conditions. acs.orgrsc.orgnih.govd-nb.info This presents significant environmental and safety concerns, driving the search for greener alternatives.

Future research is intensely focused on several key areas to improve sustainability and cost-effectiveness:

Green Catalysis: The use of environmentally benign catalysts is a primary objective. Indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of various α-aminonitriles. nih.govnih.gov Similarly, metal-organic frameworks (MOFs) like Cr-MIL-101-SO3H are being explored as highly efficient heterogeneous catalysts that can operate under solvent-free and ambient conditions, offering a sustainable pathway. acs.orgresearchgate.net

Safer Cyanide Sources: A major drawback of the Strecker synthesis is the use of highly toxic hydrogen cyanide (HCN) or its salts. mdpi.com Research is actively pursuing non-toxic substitutes. Potassium hexacyanoferrate, a stable and less toxic coordination complex, has emerged as a promising alternative cyanide source. rsc.orgmdpi.com Another novel approach involves using supercritical carbon dioxide, which acts as both a green solvent and a promoter by forming carbonic acid in situ to gradually release the cyanide agent from potassium cyanide. rsc.org

Solvent-Free and Biocatalytic Methods: Eliminating organic solvents reduces waste and environmental impact. Solvent-free Strecker syntheses have been developed that proceed rapidly and efficiently, particularly for cyclic ketones like cyclohexanone. d-nb.infoorganic-chemistry.org Furthermore, biocatalysis presents a powerful green alternative. Enzymes such as nitrilases and amine dehydrogenases offer high selectivity under mild, aqueous conditions, potentially providing a highly sustainable route to chiral amines and their precursors. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for α-Aminonitriles

| Method | Catalyst/Promoter | Solvent | Key Advantages | Key Disadvantages |

| Classical Strecker | Acid/Base | Various | Economical, well-established | Use of highly toxic cyanide, often harsh conditions |

| Green Strecker | Indium Powder | Water | Environmentally benign, mild conditions | Catalyst cost and recovery |

| MOF-Catalyzed | Cr-MIL-101-SO3H | Solvent-free | High efficiency, reusable catalyst, sustainable | MOF synthesis complexity and cost |

| Alternative Cyanide Source | K4[Fe(CN)6] | Various | Reduced toxicity | May require promoters or specific conditions to release CN- |

| Biocatalysis | Enzymes (e.g., Nitrilases) | Water | High selectivity, mild conditions, green | Enzyme availability and stability, substrate scope |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic/transformable nitrile group, offers a rich landscape for chemical transformations. rsc.org While its role as a precursor to α-amino acids and 1,2-diamines is well-known, future research aims to uncover novel reactivity. rsc.org

Key areas for exploration include:

Iminium Ion Equivalents: The α-aminonitrile moiety can act as a masked iminium ion. This duality allows for its participation in a variety of cationic reactions and cycloadditions, opening pathways to complex heterocyclic structures. rsc.org Research into novel cycloaddition reactions, such as phosphine-catalyzed [4+2] annulations, could lead to the synthesis of previously inaccessible molecular scaffolds. researchgate.net

Nucleophilic Acyl Anion Equivalents: Through α-metallation, the carbon atom bearing the amino and nitrile groups can be rendered nucleophilic. This "umpolung" (polarity reversal) strategy transforms the α-aminonitrile into a nucleophilic acyl anion equivalent, enabling asymmetric acylation reactions and the synthesis of complex natural products and alkaloids. rsc.orguni-mainz.de

Reductive Decyanation: The nitrile group can be removed reductively, a process known as decyanation. This reaction, which can be achieved with reagents like sodium borohydride (B1222165) or through catalytic hydrogenation, yields a tertiary amine. beilstein-journals.org Exploring the stereoelectronic effects and substrate scope of this reaction could provide a strategic tool for amine synthesis, where the nitrile group acts as a temporary activating group. beilstein-journals.org

Expansion of Synthetic Utility Beyond Current Scope

The structural motif of this compound is a privileged scaffold found in numerous bioactive molecules. rsc.org Expanding its synthetic utility into new therapeutic and material science domains is a significant future direction.

Potential new applications being investigated include:

Medicinal Chemistry: The α-aminonitrile core is a key feature in drugs for treating conditions like diabetes and cancer. rsc.org There is potential to develop novel derivatives as inhibitors of targets like Janus kinase 3 (JAK3) for autoimmune diseases or as immunomodulators. nih.gov The synthesis of new α-aminonitriles with benzimidazole (B57391) and theophylline (B1681296) backbones highlights the ongoing effort to create new classes of potential pharmaceuticals. acs.org

Natural Product Synthesis: The unique reactivity of α-aminonitriles makes them valuable intermediates in the total synthesis of complex natural products, particularly alkaloids like mono- and dimeric benzylisoquinolines. uni-mainz.de

Materials Science: While less explored, related nitrile compounds have found applications in materials science. For instance, derivatives of cyclohexenylacetonitrile have been used to create dyes for dye-sensitized solar cells. Future research could explore the potential of this compound derivatives in the development of novel functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved process control, and easier scalability. rsc.orgmdpi.com The integration of this compound synthesis into these modern platforms is a crucial step towards its efficient industrial application.

Key developments in this area include:

Automated Platforms: Automated flow synthesis systems enable the rapid generation of compound libraries for high-throughput screening in drug discovery. rsc.org These platforms can couple synthesis with in-line analysis, significantly shortening the discovery process. nih.gov

Improved Safety and Efficiency: Flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly important for potentially hazardous reactions like the Strecker synthesis. rsc.org This enhanced control often leads to higher yields and purity.

Scalability: Flow chemistry provides a direct route for scaling up the production of target compounds without the need for extensive re-optimization. acs.org Efficient continuous flow protocols are being developed for key reactions like α-cyanation of amines, which is fundamental to the synthesis of α-aminonitriles. researchgate.net

Addressing Stereochemical Challenges in Scalable Preparations

Perhaps the most significant unresolved challenge for this compound is the control of its stereochemistry. The α-carbon is a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups), which is notoriously difficult to construct in an enantioselective manner. rsc.orgacs.org Since the biological activity of chiral molecules often resides in a single enantiomer, developing scalable methods for the asymmetric synthesis of this compound is of paramount importance. nih.gov

Future research is focused on several promising strategies:

Catalytic Asymmetric Strecker Reactions: While challenging for ketimines (the intermediates from ketones like cyclohexanone), research is ongoing to develop catalysts that can induce high enantioselectivity. acs.orgfigshare.com This includes using chiral poly-gadolinium complexes or chiral anion-generating catalysts. acs.orgmdpi.com